molecular formula C6H7F3N2O B1393526 1-ethyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-one CAS No. 866472-53-9

1-ethyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-one

Numéro de catalogue: B1393526
Numéro CAS: 866472-53-9
Poids moléculaire: 180.13 g/mol
Clé InChI: NESMTDYSHSBSJX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-ethyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-one is a useful research compound. Its molecular formula is C6H7F3N2O and its molecular weight is 180.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Antihyperglycemic Agents

The compound and its analogs have been identified as potent antihyperglycemic agents. Specifically, substitutions on the benzyl group combined with trifluoromethyl at certain positions of the pyrazol-3-one structure showed significant reduction in plasma glucose levels in diabetic mice. Notably, a compound referred to as WAY-123783 demonstrated a notable reduction in plasma glucose levels, mainly through the selective inhibition of renal tubular glucose reabsorption, distinguishing it from other glucose absorption inhibitors like phlorizin. The compound does not effectively block intestinal glucose absorption, suggesting a different mechanism of action. The structure-activity relationship (SAR) studies further supported the notion that these compounds represent a new class of antihyperglycemic agents (Kees et al., 1996).

Analgesic and Anti-inflammatory Properties

Derivatives of 1-ethyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-one have exhibited notable analgesic and anti-inflammatory properties. For instance, a series of 5-trifluoromethyl-4,5-dihydro-1H-pyrazoles designed as bioisosteric replacements of benzene in salicylamide showed significant reduction in pain-related behavior and carrageenan-induced paw edema in mice. These synthesized compounds were suggested as promising candidates for novel analgesic and anti-inflammatory agents (Sauzem et al., 2008).

Pain Management

Various isomers and derivatives of the compound were synthesized and evaluated for their effects on pathological pain models in mice. Certain compounds exhibited anti-hyperalgesic action and anti-edematogenic effects, without causing locomotive disorders, making them comparable to established pain management drugs like Celecoxib in an arthritic pain model. These findings indicate the potential of these compounds for the development of new drugs for pain treatment (Lobo et al., 2015).

Potential Antipyretic Agents

Some derivatives of the compound have been studied for their effects on body temperature and fever in mice. Specifically, certain novel pyrazolines like MPCA and PPCA were found to reverse lipopolysaccharide-induced fever without altering basal rectal temperature. These results suggest their potential use as antipyretic agents (Souza et al., 2002).

Antidiabetic Agents

Further studies involved bioisosteric substitution to generate new structural alternatives to established heterocycles as potential antidiabetic agents. Among these, a family of acidic azoles, including pyrazol-3-ones, showed significant plasma glucose-lowering activity in diabetic mice. This study highlights the potential of these compounds as promising new classes of antidiabetic agents (Kees et al., 1995).

CNS Agents

A series of compounds were synthesized and identified for their potential as central nervous system (CNS) agents. Specifically, certain 4-hydroxyindeno[1,2-c]pyrazoles showed significant biological activity, indicating their potential use in CNS-related treatments (Lemke et al., 1978).

Propriétés

IUPAC Name

2-ethyl-5-(trifluoromethyl)-4H-pyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7F3N2O/c1-2-11-5(12)3-4(10-11)6(7,8)9/h2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NESMTDYSHSBSJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)CC(=N1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

866472-53-9
Record name 1-ethyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-ethyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-one
Reactant of Route 2
1-ethyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-one
Reactant of Route 3
1-ethyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-one
Reactant of Route 4
1-ethyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-one
Reactant of Route 5
1-ethyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-one
Reactant of Route 6
1-ethyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-one

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.